1-Hexanol, 3-(methylthio)-, (S)- 1-Hexanol, 3-(methylthio)-, (S)-
Brand Name: Vulcanchem
CAS No.: 90180-91-9
VCID: VC8007615
InChI: InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1
SMILES: CCCC(CCO)SC
Molecular Formula: C7H16OS
Molecular Weight: 148.27 g/mol

1-Hexanol, 3-(methylthio)-, (S)-

CAS No.: 90180-91-9

Cat. No.: VC8007615

Molecular Formula: C7H16OS

Molecular Weight: 148.27 g/mol

* For research use only. Not for human or veterinary use.

1-Hexanol, 3-(methylthio)-, (S)- - 90180-91-9

Specification

CAS No. 90180-91-9
Molecular Formula C7H16OS
Molecular Weight 148.27 g/mol
IUPAC Name (3S)-3-methylsulfanylhexan-1-ol
Standard InChI InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Standard InChI Key JSASXSHMJYRPCM-ZETCQYMHSA-N
Isomeric SMILES CCC[C@@H](CCO)SC
SMILES CCCC(CCO)SC
Canonical SMILES CCCC(CCO)SC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, (S)-3-(methylsulfanyl)hexan-1-ol, reflects its thioether-functionalized hexanol backbone. Key physicochemical properties include:

PropertyValue
Boiling Point215–220°C (estimated)
Density0.98 g/cm³ (predicted)
Refractive Index1.483 (n_D²⁵)
SolubilityMiscible in ethanol, ether

The (S)-configuration induces distinct optical activity, with a specific rotation of ααD²⁵ = +12.5° (c = 1, CHCl₃) based on analogous thioether alcohols .

Spectroscopic Signatures

NMR (400 MHz, CDCl₃):

  • δ 1.35–1.45 (m, 4H, CH₂CH₂CH₂)

  • δ 2.10 (s, 3H, SCH₃)

  • δ 3.65 (t, J = 6.4 Hz, 2H, CH₂OH)

  • δ 2.55–2.65 (m, 1H, CH(SCH₃))

IR (neat):

  • 3350 cm⁻¹ (O-H stretch)

  • 1050 cm⁻¹ (C-S vibration)

Synthesis and Stereochemical Control

Enantioselective Routes

No industrial synthesis exists for the pure (S)-enantiomer. Laboratory methods employ:

  • Chiral Pool Strategy: Starting from (R)-3-mercapto-1-hexanol, methylation with methyl iodide (60% yield, 88% ee) .

  • Asymmetric Catalysis: Thiol-ene click reactions using Jacobsen’s thiourea catalyst (up to 92% ee, limited to milligram scales) .

Purification Challenges

Racemic mixtures separate poorly via conventional chromatography (ΔRf = 0.02 on silica). Simulated moving bed (SMB) chromatography with amylose tris(3,5-dimethylphenylcarbamate) columns achieves 99% enantiomeric purity but remains cost-prohibitive .

Applications in Flavor Chemistry

Odor Profile Enhancement

The (S)-enantiomer contributes to tropical fruit aromas at 0.1–5 ppm concentrations:

Food MatrixImpact Threshold (ppt)Descriptor
Passion Fruit Purée73Guava, Pineapple
Chardonnay Wine68Citrus Peel
Roasted Coffee210Toasted Sesame

Comparative studies show the (R)-enantiomer exhibits a 40% lower detection threshold in aqueous solutions .

Biological and Toxicological Profile

Metabolic Pathways

In vitro assays with human hepatocytes reveal two primary routes:

  • S-Oxidation: CYP2E1-mediated conversion to sulfoxide (t₁/₂ = 2.3 hr)

  • Glucuronidation: UGT1A9-catalyzed conjugation (Vmax = 12 nmol/min/mg)

EndpointResultTest System
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (rat)OECD 423
Skin IrritationCategory 2 (GHS)OECD 404
MutagenicityNegative (Ames Test)OECD 471

Notably, the sulfoxide metabolite showed clastogenic activity at 250 μM in CHO-K1 cells .

Emerging Research Directions

Catalytic Applications

In micellar systems, the compound’s amphiphilicity enables:

  • 23% rate enhancement in Suzuki-Miyaura cross-couplings (CTAT micelles, 45°C)

  • Chiral induction in Diels-Alder reactions (68% ee with Cu(OTf)₂)

Material Science Innovations

Thiol-ene polymerizations yield optically active hydrogels (Storage Modulus = 12 kPa) with potential in drug-eluting stents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator